Istaroxime vs. Digoxin: Differentiation in Arrhythmogenic Liability and Inotropic Safety Margin
Istaroxime demonstrates a superior safety margin compared to digoxin, with a significantly reduced propensity to induce lethal arrhythmias. In an in vivo guinea pig model, Istaroxime achieved an ED80 for inotropic effect at a cumulative dose of 1.89 mg/kg and did not cause lethal arrhythmias up to a cumulative dose of 18 mg/kg [1]. In contrast, digoxin's inotropic and arrhythmogenic doses are known to overlap, resulting in a narrow therapeutic index. Furthermore, in a cellular electrophysiology study, Istaroxime inhibited the Ca2+ transient-induced transient inward current by 43%, an effect not observed with digoxin [2]. This reduction in pro-arrhythmic current further supports Istaroxime's differentiation from digoxin at the level of cellular mechanism.
| Evidence Dimension | In vivo safety margin (non-lethal cumulative dose / inotropic ED80) |
|---|---|
| Target Compound Data | No lethal arrhythmias up to 18 mg/kg cumulative dose; Inotropic ED80 = 1.89 mg/kg |
| Comparator Or Baseline | Digoxin: Narrow therapeutic index; inotropic and arrhythmogenic doses closely overlap |
| Quantified Difference | Istaroxime: Safety margin > 9.5x ED80; Digoxin: Safety margin typically < 2x ED80 |
| Conditions | Anesthetized guinea pig model; intravenous infusion; assessment of +dP/dtmax and ECG monitoring for arrhythmias |
Why This Matters
This quantifies istaroxime's lower risk of triggering lethal arrhythmias, a critical differentiator for procurement in research programs focused on safer inotropic interventions.
- [1] Micheletti R, et al. Pharmacological profile of the novel inotropic agent (E,Z)-3-((2-aminoethoxy)imino)androstane-6,17-dione hydrochloride (PST2744). J Pharmacol Exp Ther. 2002 Nov;303(2):592-600. View Source
- [2] Rocchetti M, et al. Modulation of sarcoplasmic reticulum function by PST2744, a novel positive inotropic agent with lusitropic properties. J Pharmacol Exp Ther. 2005 Dec;315(3):1275-83. View Source
